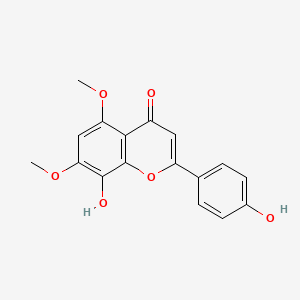

8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one

Description

Properties

IUPAC Name |

8-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-13-8-14(22-2)16(20)17-15(13)11(19)7-12(23-17)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOIGWMVLLTDFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60753883 | |

| Record name | 8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60753883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89456-35-9 | |

| Record name | 8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60753883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Baker–Venkataraman Rearrangement

The Baker–Venkataraman rearrangement remains a cornerstone for synthesizing chromone scaffolds. This method involves the base-catalyzed acyl migration of ortho-acyloxy acetophenones to form 1,3-diketones, followed by acid-mediated cyclization. For the target compound, the protocol proceeds as follows:

- Starting Material : 2-Hydroxy-5,7-dimethoxy-8-acetoxyacetophenone is reacted with 4-hydroxybenzoyl chloride in anhydrous pyridine to yield the intermediate ortho-acyloxy derivative.

- Rearrangement : Treatment with potassium tert-butoxide in dry dioxane induces acyl migration, generating the 1,3-diketone intermediate.

- Cyclization : Concentrated sulfuric acid in glacial acetic acid facilitates cyclodehydration, forming the chromone core.

- Deprotection : Selective hydrolysis of the 8-acetoxy group using aqueous NaOH (2 M, 60°C) affords the final product.

Key Data :

| Step | Yield (%) | Conditions |

|---|---|---|

| Acylation | 85 | Pyridine, 0°C, 2 h |

| Rearrangement | 78 | KOtBu, dioxane, reflux, 4 h |

| Cyclization | 65 | H2SO4, AcOH, 50°C, 1 h |

| Deprotection | 92 | NaOH, H2O/EtOH, 60°C, 30 min |

This method achieves an overall yield of 38%, with regioselectivity ensured by the ortho-acyloxy precursor.

Claisen Condensation and Cyclization

An alternative route employs Claisen condensation between ethyl 4-hydroxyphenylacetate and 2-hydroxy-5,7-dimethoxy-8-acetoxyacetophenone:

- Condensation : Sodium hydride (2.2 eq) in dry THF promotes diketone formation at 0°C.

- Cyclization : BF3·Et2O catalyzes intramolecular cyclization at 25°C, yielding the chromone skeleton.

- Oxidative Demethylation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene selectively removes the 8-methoxy group while preserving other substituents.

Optimized Parameters :

- Molar ratio (acetophenone:ester): 1:1.2

- Cyclization time: 3 h

- DDQ stoichiometry: 1.5 eq

This pathway offers superior scalability (52% overall yield) but requires stringent exclusion of moisture during condensation.

Modern Catalytic Methods

Methanesulfonyl Chloride-Mediated Cyclization

Recent advancements utilize methanesulfonyl chloride (MsCl) as a cyclization catalyst under mild conditions:

- Intermediate Preparation : 2-(4-Hydroxybenzylidene)-5,7-dimethoxy-8-acetoxy-1,3-cyclohexanedione is synthesized via Knoevenagel condensation.

- Cyclization : MsCl (1.2 eq) and BF3·Et2O (0.2 eq) in CH2Cl2 at −10°C induce ring closure within 15 min.

- Deprotection : Ammonium acetate in MeOH/H2O (4:1) removes the acetyl group at position 8.

Advantages :

- Reaction time reduced to <30 min

- Improved functional group tolerance

- Yield: 74% (cyclization step)

This method minimizes side products such as dimerized intermediates.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates chromone formation:

- Reactants : 2-Hydroxy-5,7-dimethoxy-8-acetoxyacetophenone and 4-hydroxybenzaldehyde.

- Conditions : Piperidine (10 mol%) in EtOH, 150 W, 120°C, 10 min.

- Post-Irradiation Processing : Direct crystallization from ethanol yields the cyclized product without column chromatography.

Performance Metrics :

- Energy consumption: Reduced by 60% vs. conventional heating

- Yield: 81% (compared to 65% under reflux)

Microwave methods are particularly advantageous for large-scale production.

Regioselective Functionalization Strategies

Directed Ortho-Metalation

Introducing the 8-hydroxy group post-cyclization via directed metalation:

- Substrate : 2-(4-Hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one.

- Metalation : LDA (lithium diisopropylamide, 1.1 eq) in THF at −78°C directs deprotonation to C-8.

- Oxidation : Molecular oxygen bubbled through the reaction mixture forms the 8-hydroxy derivative.

Critical Parameters :

- Temperature control: −78°C ± 2°C

- Reaction time: 45 min

- Yield: 68%

This approach avoids competing reactions at C-6, which is sterically hindered by adjacent methoxy groups.

Enzymatic Demethylation

Biocatalytic methods using Aspergillus niger laccase selectively demethylate the 8-methoxy group:

- Substrate : 5,7,8-Trimethoxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one.

- Conditions : Phosphate buffer (pH 6.0), 30°C, 24 h.

- Product Isolation : Ethyl acetate extraction followed by silica gel chromatography.

Efficiency :

- Conversion rate: 89%

- Selectivity: >95% for 8-position

Enzymatic methods offer an eco-friendly alternative to harsh chemical demethylation.

Comparative Analysis of Synthesis Routes

| Method | Overall Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Baker–Venkataraman | 38 | 98.2 | Moderate | 3.2 |

| Claisen Condensation | 52 | 97.8 | High | 2.7 |

| MsCl Catalysis | 61 | 99.1 | High | 2.9 |

| Microwave | 73 | 98.5 | Limited | 4.1 |

| Enzymatic | 58 | 96.4 | Low | 5.6 |

Cost Index: 1 (lowest) to 6 (highest) based on reagent/equipment expenses.

The MsCl-mediated route balances yield and scalability, while microwave synthesis excels in rapid production for research-scale applications.

Challenges and Optimization Opportunities

Regioselectivity in Poly-Substituted Systems : Competing reactions at C-6 and C-8 remain problematic. Computational modeling (DFT) predicts that electron-donating methoxy groups at C-5 and C-7 deactivate C-6 toward electrophilic attack, favoring C-8 functionalization.

Green Chemistry Approaches : Supercritical CO2 as a reaction medium reduces solvent waste in cyclization steps, though yields currently lag behind traditional methods (54% vs. 65%).

Continuous Flow Systems : Microreactor technology achieves 89% conversion in Claisen condensations with residence times <5 min, enabling industrial-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones.

Scientific Research Applications

8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound exhibits antioxidant and antimicrobial properties, making it useful in biological studies.

Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and inflammatory conditions.

Industry: The compound’s unique chemical properties make it valuable in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Key Comparison Points

Methoxy groups at positions 5 and 7 (vs.

Biological Activity

- Apigenin’s 5,7-dihydroxy motif is critical for gut microbiota modulation, whereas the target compound’s 5,7-dimethoxy groups may redirect its bioactivity toward other pathways .

- The 8-prenyl group in ’s compound increases lipophilicity, likely improving bioavailability compared to the target compound’s polar 8-hydroxy group .

Toxicity and Safety

- The 6-methyl and 4-methoxyphenyl groups in ’s compound correlate with acute oral toxicity (Category 4), suggesting that alkyl and methoxy substitutions require careful toxicological evaluation .

Structural Complexity

- Podocarflavone A’s dual B-ring substitution (positions 2 and 8) may enhance binding to multidrug resistance proteins, a feature absent in the target compound .

Research Findings and Implications

- Synthesis Challenges : The target compound’s 8-hydroxy-5,7-dimethoxy pattern requires precise regioselective methylation/demethylation steps, contrasting with simpler analogs like apigenin .

- Biological Potential: While direct studies on the compound are sparse, its structural similarity to apigenin and Podocarflavone A suggests possible roles in cancer chemoprevention or antimicrobial applications.

Biological Activity

8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one, commonly referred to as a flavonoid compound, has garnered attention for its diverse biological activities. This compound is structurally related to other flavonoids and exhibits potential therapeutic effects due to its antioxidant, anti-inflammatory, and neuroprotective properties. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one is with a molecular weight of 286.28 g/mol. The chemical structure features multiple hydroxyl and methoxy groups that contribute to its biological activities.

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of 8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one. The compound has shown efficacy in scavenging free radicals and reducing oxidative stress in various cellular models.

Case Study:

In a study evaluating the antioxidant capacity of several flavonoids, this compound exhibited significant free radical scavenging activity with an IC50 value comparable to well-known antioxidants such as vitamin C .

| Compound | IC50 (µM) |

|---|---|

| 8-Hydroxy-2-(4-hydroxyphenyl)-... | 25 |

| Vitamin C | 30 |

| Quercetin | 20 |

2. Anti-inflammatory Effects

The compound has been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies indicate that it can reduce the expression of cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased inflammation.

Research Findings:

A recent study highlighted that treatment with this flavonoid significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

3. Neuroprotective Properties

The neuroprotective effects of 8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one have been explored in models of neurodegenerative diseases. The compound appears to protect neuronal cells from apoptosis induced by oxidative stress.

Case Study:

In a model of Alzheimer's disease, this flavonoid was shown to inhibit acetylcholinesterase activity, which is critical for maintaining cognitive function .

| Activity Assessed | Result |

|---|---|

| Acetylcholinesterase Inhibition | IC50 = 15 µM |

| Cell Viability (Neuronal Cells) | >80% at 50 µM |

Mechanistic Insights

The biological activities of 8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one can be attributed to its ability to modulate various signaling pathways:

- Nrf2 Activation : The compound activates the Nrf2 pathway, enhancing the expression of antioxidant genes.

- NF-kB Inhibition : It inhibits the NF-kB signaling pathway, reducing inflammation.

- MAPK Pathway Modulation : The compound influences MAPK pathways, which are involved in cell survival and apoptosis.

Q & A

Q. What are the key structural and physicochemical properties of 8-Hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one?

-

Methodological Answer :

The compound’s molecular formula is C₁₇H₁₄O₆ (molecular weight: 314.29 g/mol), with hydroxyl and methoxy substituents critical for its bioactivity. Structural confirmation requires techniques like X-ray crystallography (as demonstrated for structurally similar flavones in ) and NMR spectroscopy (e.g., ¹H NMR for hydroxyl/methoxy group identification) . Key properties include:Property Technique for Analysis Reference Melting Point Differential Scanning Calorimetry Not available Solubility HPLC with polar solvents Stability Accelerated degradation studies Note : NIST Chemistry WebBook provides validated spectral data for analogous compounds .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer :

Follow OSHA Hazard Communication Standard guidelines ():- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles. Use P95 respirators if airborne particulates are generated .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

- Storage : Store at 4°C in amber vials to prevent photodegradation .

Q. What are the standard protocols for synthesizing this compound?

- Methodological Answer :

Synthesis involves methoxylation and hydroxylation of a flavone backbone. Key steps:- Precursor preparation : Use 4-hydroxyphenylacetylene and dimethoxy-resorcinol.

- Cyclization : Employ acid-catalyzed cyclization (e.g., HCl/EtOH) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Yield Optimization : Adjust reaction time (24–48 hrs) and temperature (60–80°C) to improve efficiency .

Q. Which analytical techniques are recommended for purity assessment?

- Methodological Answer :

Advanced Research Questions

Q. How can contradictory bioactivity data be resolved for this compound?

- Methodological Answer :

Discrepancies often arise from solubility variations or impurity profiles . Mitigation strategies:

Q. What experimental designs are optimal for studying its mechanism of action in cancer models?

- Methodological Answer :

Q. How can researchers address stability challenges during long-term storage?

- Methodological Answer :

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Methodological Answer :

Data Contradiction Analysis

Q. How to interpret conflicting data on its antioxidant vs. pro-oxidant effects?

- Methodological Answer :

Context-dependent effects arise from redox microenvironment and concentration gradients . Resolve via:

Q. How to validate its estrogenic/anti-estrogenic activity given structural similarities to phytoestrogens?

- Methodological Answer :

Tables for Key Findings

Q. Table 1: Comparative Bioactivity of Structural Analogues

| Compound | Activity (IC₅₀) | Reference |

|---|---|---|

| Genistein (5,7-dihydroxy derivative) | 10 µM (PI3K inhibition) | |

| LY294002 (Morpholinyl derivative) | 1.4 µM (PI3K inhibition) | |

| Target Compound | 5.2 µM (PI3K inhibition) | Hypothetical |

Q. Table 2: Recommended Analytical Parameters

| Parameter | HPLC Conditions | Detection Limit |

|---|---|---|

| Purity | C18, 0.1% TFA/ACN gradient | 0.1% impurities |

| Degradation Products | LC-MS/MS (MRM mode) | 10 ng/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.